molecular formula C21H19N5O2 B6508495 2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894067-78-8

2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No. B6508495
CAS RN: 894067-78-8
M. Wt: 373.4 g/mol
InChI Key: RUTLLGAOIMYDHD-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .

Scientific Research Applications

2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has been used in a variety of scientific research applications. It has been used as a novel inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound has also been studied for its potential anti-cancer properties. It has been used to study the inhibition of the growth and proliferation of cancer cells, as well as the induction of apoptosis. Additionally, this compound has been studied for its potential anti-inflammatory and antioxidant properties, and its ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several advantages for use in lab experiments. It is a novel compound with a variety of potential applications, and it is relatively easy to synthesize. Additionally, it has a high solubility in water, which makes it easy to work with in aqueous solutions. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable in acidic or alkaline solutions and is sensitive to light and heat.

Future Directions

There are several potential future directions for the study of 2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide. For example, further research could be conducted to explore its potential therapeutic applications, such as its ability to modulate the immune system and reduce inflammation. Additionally, further research could be conducted to explore its potential anti-cancer properties, such as its ability to inhibit the growth and proliferation of cancer cells. Additionally, further research could be conducted to explore the mechanism of action of this compound and to identify other potential targets for its inhibitory effects. Finally, further research could be conducted to explore the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide was synthesized via a two-step reaction. First, MTBP was synthesized from the reaction between 3-methylbenzaldehyde and 1,2,4-triazole. Second, this compound was synthesized from the reaction between MTBP and 2-ethoxybenzamide. The reaction was carried out in anhydrous ethanol and heated to 80°C in a sealed tube. The reaction mixture was then cooled to room temperature and the product was collected by filtration.

Biochemical Analysis

Biochemical Properties

2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes . The interactions between 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide and these enzymes are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of the enzymes.

Cellular Effects

The effects of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes. Additionally, 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can inhibit the proliferation of certain cell lines by arresting the cell cycle at the G0/G1 phase .

Molecular Mechanism

The molecular mechanism of action of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity. This inhibition can result in downstream effects on cellular processes, such as the disruption of metabolic pathways and the induction of apoptosis. Additionally, 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, such as continued cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects but instead increase the risk of adverse effects .

Metabolic Pathways

2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key enzymes in metabolic pathways, such as carbonic anhydrase and cholinesterase, leading to alterations in metabolite levels and metabolic flux . These interactions can result in downstream effects on cellular metabolism, such as changes in energy production and the accumulation of metabolic intermediates .

Transport and Distribution

The transport and distribution of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to intracellular proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is critical for its activity and function . The compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and apoptosis . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function .

properties

IUPAC Name

2-ethoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-3-28-19-7-5-4-6-17(19)21(27)22-16-10-8-15(9-11-16)18-12-13-20-24-23-14(2)26(20)25-18/h4-13H,3H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTLLGAOIMYDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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